molecular formula C7H14O B11948774 2,2,3-Trimethylbut-3-en-1-ol

2,2,3-Trimethylbut-3-en-1-ol

Cat. No.: B11948774
M. Wt: 114.19 g/mol
InChI Key: KZDIANLKFXXHBV-UHFFFAOYSA-N
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Description

2,2,3-Trimethylbut-3-en-1-ol is an organic compound with the molecular formula C7H14O. It is a colorless liquid that is used in various chemical synthesis processes. The compound is characterized by its unique structure, which includes a butenol backbone with three methyl groups attached, making it a highly branched molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3-Trimethylbut-3-en-1-ol typically involves the reaction of isobutyraldehyde with acetone in the presence of a base catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar aldol condensation process, but with optimized conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2,2,3-Trimethylbut-3-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)

Major Products Formed:

    Oxidation: Aldehydes, Ketones

    Reduction: Saturated alcohols

    Substitution: Alkyl halides

Mechanism of Action

The mechanism of action of 2,2,3-Trimethylbut-3-en-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes that catalyze oxidation-reduction reactions, leading to the formation of different metabolites. These metabolites can then participate in further biochemical processes, influencing cellular functions and metabolic pathways .

Comparison with Similar Compounds

Comparison: 2,2,3-Trimethylbut-3-en-1-ol is unique due to its highly branched structure and the presence of a double bond in the butenol backbone. This structural feature distinguishes it from other similar compounds, which may have different branching patterns or lack the double bond. The unique structure of this compound contributes to its distinct chemical reactivity and applications in various fields .

Properties

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

2,2,3-trimethylbut-3-en-1-ol

InChI

InChI=1S/C7H14O/c1-6(2)7(3,4)5-8/h8H,1,5H2,2-4H3

InChI Key

KZDIANLKFXXHBV-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(C)(C)CO

Origin of Product

United States

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